![molecular formula C9H9N3O3 B061447 Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187724-99-8](/img/structure/B61447.png)
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a hydroxyl group at position 4 and an ethoxycarbonyl group at position 4. The hydroxyl group at position 4 likely enhances hydrogen-bonding capacity, influencing solubility and molecular interactions compared to halogenated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-2-chloropyrimidine with ethyl acetoacetate in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the induction of apoptosis and the suppression of cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Chloro-Substituted Analogs
- Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate ():
The chloro group at position 4 increases electrophilicity, making the compound a precursor for nucleophilic substitution reactions. Chloro derivatives are often intermediates in synthesizing bioactive molecules, though their cytotoxicity may limit therapeutic applications . - Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (): Substitution with a methyl group at position 5 and chloro at position 4 results in a molecular weight of 256.71 g/mol. Such analogs are used in kinase inhibitor development due to their planar aromatic systems .
Hydroxy-Substituted Analogs
- This compound’s benzo-fused thieno system may alter π-π stacking interactions in biological targets .
Amino- and Alkyl-Substituted Analogs
- Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (): Amino and alkyl groups at positions 4 and 2, respectively, confer anti-proliferative activity against breast cancer cells (IC₅₀ values in the micromolar range). The ethyl group increases lipophilicity, enhancing membrane permeability .
Thieno vs. Pyrrolo Systems
- Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit notable anti-cancer activity, with substituents like morpholinylmethyl () improving target specificity.
Fused Ring Systems
- Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate ():
The pyrido-fused system (molecular weight: 401.43 g/mol) introduces additional hydrogen-bonding sites, which could enhance binding to DNA or proteins. The benzyl group at position 8 may increase steric bulk, affecting bioavailability .
Physicochemical Properties
Biological Activity
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 187724-99-8) is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Basic Information
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C9H9N3O3 |
Molecular Weight | 207.19 g/mol |
CAS Number | 187724-99-8 |
Structure
The compound features a unique pyrrolopyrimidine structure that contributes to its biological properties. The hydroxyl and carboxylate groups are critical for its interaction with biological targets.
Target Identification
Currently, the specific molecular targets of this compound remain largely unidentified. However, preliminary studies suggest that it may exhibit antiviral and anticancer activities through interactions with various enzymes and receptors involved in cellular signaling pathways.
Mode of Action
Research indicates that this compound may act as a multi-targeted kinase inhibitor , affecting pathways related to cell proliferation and survival. For instance, it has shown potential in inhibiting tyrosine kinases, which are crucial in cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrrolopyrimidine derivatives, suggesting similar properties for this compound:
- Cytotoxic Effects : In vitro evaluations demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from this class exhibited IC50 values ranging from 29 to 59 µM against different cancer types, indicating significant anticancer potential .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could induce apoptosis through the activation of pro-apoptotic proteins (e.g., caspase-3) while downregulating anti-apoptotic factors (e.g., Bcl-2) .
Antiviral Activity
Preliminary findings suggest that this compound may possess antiviral properties. Although specific viral targets are yet to be confirmed, some studies indicate that related compounds can inhibit viral replication through interference with viral enzymes .
Case Studies and Research Findings
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Pyrrolo[2,3-d]pyrimidine Derivatives :
- A study synthesized various derivatives targeting multiple tyrosine kinases. Among these, certain derivatives exhibited potent anticancer activity comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
- The most promising derivative showed IC50 values against key kinases (EGFR, Her2) ranging from 40 to 204 nM.
- Antioxidant Activity :
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for preparing ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how do reaction conditions influence yields?
- Methodology : Multi-step synthesis often involves cyclocondensation of substituted pyrimidine precursors with ethyl glyoxylate under acidic conditions. For example, analogous compounds (e.g., ethyl 5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate) are synthesized via cyclization of thiourea derivatives with β-keto esters . Reaction optimization includes temperature control (70–100°C) and solvent selection (e.g., DMF or ethanol) to minimize side products. Post-synthesis purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) is critical for isolating the target compound .
Q. How can structural characterization of this compound be systematically performed to confirm regiochemistry and purity?
- Methodology : Use a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NMR analysis of similar pyrrolo[2,3-d]pyrimidine derivatives resolves characteristic peaks for the ethyl ester (δ ~4.3 ppm, quartet) and hydroxy groups (δ ~10–12 ppm, broad singlet). X-ray diffraction (e.g., triclinic crystal system, P1 space group) confirms molecular packing and hydrogen-bonding interactions . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Pyrrolo[2,3-d]pyrimidine derivatives typically show instability in strongly alkaline conditions due to ester hydrolysis, with degradation products identified via LC-MS .
Advanced Research Questions
Q. How does the hydroxy group at position 4 influence regioselectivity in electrophilic substitution reactions?
- Methodology : Investigate reactions with halogenating agents (e.g., POCl₃) or alkylation reagents. For example, TMSOTf-mediated glycosylation of similar 4-hydroxypyrrolo[2,3-d]pyrimidines produces N-3 or N-7 isomers depending on solvent polarity and temperature. In acetonitrile, N-7 substitution dominates (2:1 ratio) due to steric and electronic effects . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
Q. What strategies optimize the compound’s bioactivity in kinase inhibition or antimicrobial assays?
- Methodology : Derivatize the hydroxy group to introduce sulfonyl or acyl moieties, as seen in kinase inhibitors like N4-aryl-6-substituted pyrrolo[2,3-d]pyrimidines. For instance, substituting the hydroxy group with a phenylsulfonyl group enhances binding to tyrosine kinase active sites (IC₅₀ < 1 µM) . For antimicrobial activity, introduce thieno[2,3-d]pyrimidine scaffolds and assess minimum inhibitory concentrations (MICs) against S. aureus and E. coli .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., HDAC or TrmD enzymes). Parameterize the hydroxy and ester groups as hydrogen-bond donors/acceptors. For example, thieno[2,3-d]pyrimidine-carboxamides show strong binding to TrmD (ΔG = −9.2 kcal/mol) via π-π stacking and hydrophobic interactions . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. Data Contradictions and Resolution
- Synthetic Yields : Yields for analogous compounds vary widely (40–84%) depending on substituent bulkiness . Optimize stoichiometry (1:1.2 molar ratio of precursor to reagent) and use microwave-assisted synthesis to improve efficiency.
- Regioselectivity : Conflicting reports on glycosylation sites (N-3 vs. N-7) highlight the need for reaction condition standardization. Use ¹H-¹⁵N HMBC NMR to unambiguously assign substitution patterns .
Properties
IUPAC Name |
ethyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJUPDUDZRGVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611744 | |
Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187724-99-8 | |
Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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